molecular formula C26H28N4O2S B2770081 2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide CAS No. 2034479-93-9

2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide

Cat. No.: B2770081
CAS No.: 2034479-93-9
M. Wt: 460.6
InChI Key: XYIUIZBIGHQZCS-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups, including a pyrrolopyrimidine core, a thioether linkage, and an acetamide group. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, is likely to be quite complex. The pyrrolopyrimidine core suggests a bicyclic structure, and the various substituents (butyl, phenyl, thio, methylbenzyl) will add further complexity .


Chemical Reactions Analysis

The reactivity of this compound would be expected to be influenced by the various functional groups present. For example, the pyrrolopyrimidine core might undergo reactions typical of heterocyclic compounds, while the thioether and acetamide groups could also participate in various reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to depend on its specific molecular structure. For example, the presence of polar functional groups like acetamide could influence its solubility in different solvents .

Scientific Research Applications

Anticancer Activity

Research by Al-Sanea et al. (2020) explored the synthesis of certain aryloxy groups attached to C2 of the pyrimidine ring in a compound structure similar to the one . These compounds were tested for their anticancer activity against 60 cancer cell lines, with one compound showing significant inhibition against eight cancer cell lines, highlighting the potential of pyrimidine derivatives as anticancer agents Al-Sanea, M. M., et al. (2020).

Coordination Complexes Formation

Klimova et al. (2013) investigated the interaction of acetamidine hydrochloride and p-aminobenzamidine dihydrochloride with 3-ferrocenylmethylidene-2,4-pentanedione, resulting in the formation of polymeric coordination complexes of potassium ferrocenyl(hexahydro)pyrimidoxides. This study underscores the chemical versatility and application of pyrimidine derivatives in forming complex structures Klimova, E., et al. (2013).

Dual Inhibitors of DHFR and TS

Gangjee et al. (2005) designed and synthesized dual inhibitors of dihydrofolate reductase (DHFR) and thymidylate synthase (TS), showing potent antitumor activity. These compounds were based on the pyrrolo[2,3-d]pyrimidine scaffold, indicating the potential of such derivatives in therapeutic applications Gangjee, A., et al. (2005).

Antimicrobial Activity

Bondock et al. (2008) utilized a compound structurally related to the query to synthesize new heterocycles with reported antimicrobial activity. This illustrates the application of pyrimidine derivatives in developing new antimicrobial agents Bondock, S., et al. (2008).

Mechanism of Action

Without specific information about the biological activity of this compound, it’s difficult to speculate about its mechanism of action. If it’s biologically active, the mechanism could depend on a variety of factors, including the specific target molecule(s) in the body .

Safety and Hazards

Without specific data, it’s difficult to provide accurate information about the safety and hazards associated with this compound. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The study of complex organic compounds like this one is a vibrant area of research in chemistry and pharmacology. Future research could explore the synthesis, characterization, and potential applications of this compound .

Properties

IUPAC Name

2-[(3-butyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O2S/c1-3-4-14-30-25(32)24-23(21(16-28-24)20-8-6-5-7-9-20)29-26(30)33-17-22(31)27-15-19-12-10-18(2)11-13-19/h5-13,16,28H,3-4,14-15,17H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYIUIZBIGHQZCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NCC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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